Betaxolol Hydrochloride

Catalog No.
S11145325
CAS No.
72424-72-7
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaxolol Hydrochloride

CAS Number

72424-72-7

Product Name

Betaxolol Hydrochloride

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Betaxolol Hydrochloride is the hydrochloride salt form of betaxolol, a beta-1-selective adrenergic receptor antagonist without intrinsic sympathomimetic activity. Betaxolol hydrochloride acts on the heart and circulatory system and decreases cardiac contractility and rate, thereby reducing cardiac output. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion.
BETAXOLOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved indications.
See also: Betaxolol (has active moiety); Betaxolol hydrochloride; pilocarpine hydrochloride (component of).

Betaxolol Hydrochloride is a highly potent, cardioselective β1-adrenergic receptor antagonist utilized extensively in both ophthalmic and cardiovascular drug development. Unlike non-selective beta-blockers, it lacks intrinsic sympathomimetic activity and exhibits minimal membrane-stabilizing effects at standard clinical doses. Procured primarily as a highly water-soluble hydrochloride salt, it provides an essential balance of lipophilicity for tissue permeation (such as corneal penetration) and aqueous solubility for stable liquid formulations. Its dual clinical utility—lowering intraocular pressure (IOP) topically and managing systemic hypertension orally—makes it a high-value active pharmaceutical ingredient (API) for targeted therapeutic manufacturing [1].

Research Fit

β1-adrenoceptor pathway studies with reported cardioselectivity profile
PK research models requiring consistent oral exposure and linear dose proportionality
Ocular pharmacology studies with hemodynamic endpoint monitoring
Ancillary pharmacology profiling: weak membrane-stabilizing activity class

Generic substitution in formulation and procurement fails because closely related beta-blockers lack Betaxolol Hydrochloride's specific pharmacokinetic and receptor-binding profile. Replacing it with the industry-standard ophthalmic benchmark, timolol maleate, introduces non-selective β2 blockade, which can trigger severe bronchospasm in susceptible patients upon systemic absorption from eye drops. Substituting with other β1-selective agents like metoprolol tartrate significantly shortens the therapeutic half-life, necessitating complex sustained-release excipients to achieve 24-hour efficacy. Furthermore, attempting to formulate with betaxolol free base instead of the hydrochloride salt results in critical failures in aqueous solubility, preventing the creation of stable, homogenous liquid dosage forms [1].

Substitution Risk

Attribute
Betaxolol HCl
Other β1-blockers (atenolol, metoprolol, bisoprolol)
β1-selectivity
Intermediate rank; reported 2.2–2.7× higher than atenolol in tissue models
Selectivity ranking may shift across experimental systems; rank order may not transfer
Oral PK
Reported consistent absolute bioavailability (~89%), minimal food/alcohol effect
Variable first-pass metabolism and bioavailability across agents; exposure reproducibility may differ
Ancillary pharmacology
Weak membrane-stabilizing activity; no intrinsic sympathomimetic activity
Range from significant MSA (propranolol, acebutolol) to absent (atenolol); endpoint profile may not transfer

Receptor Selectivity & Pulmonary Safety

Betaxolol Hydrochloride is a highly selective β1-adrenergic antagonist, whereas the standard ophthalmic benchmark, timolol maleate, is a non-selective β1/β2 blocker. In clinical and pharmacological comparisons, systemic absorption of topical timolol frequently induces β2-mediated bronchoconstriction in susceptible patients. Betaxolol Hydrochloride avoids this pathway, maintaining respiratory safety while achieving comparable intraocular pressure (IOP) reductions [1].

Evidence DimensionReceptor selectivity and pulmonary risk
Target Compound DataSelective β1 blockade; avoids bronchospasm
Comparator Or BaselineTimolol maleate (Non-selective β1/β2 blockade; triggers bronchospasm)
Quantified DifferenceElimination of β2-mediated respiratory side effects with equivalent ocular hypotensive efficacy
ConditionsTopical ophthalmic administration in patients with reactive airway disease

Allows procurement teams to source a safer API for glaucoma formulations targeting elderly populations or patients with comorbid chronic obstructive pulmonary disease (COPD).

β1-Selectivity vs. Atenolol
Head-to-head
2.2× higher in bovine trachea; 2.7× higher in bovine heart (radioligand binding, [3H]-CGP12177)
Supports β1-subtype differentiation in tissue models
Selectivity rank varies across experimental systems; tissue-specific review recommended

Pharmacokinetic Half-Life & Formulation Design

For systemic cardiovascular applications, Betaxolol Hydrochloride demonstrates an elimination half-life of 12 to 22 hours. In contrast, the widely used cardioselective alternative, metoprolol tartrate, exhibits a much shorter half-life of 3 to 7 hours [1]. This extended pharmacokinetic profile yields a trough-to-peak ratio exceeding 66%, enabling stable 24-hour blood pressure control from a standard immediate-release formulation.

Evidence DimensionPlasma elimination half-life
Target Compound Data12–22 hours
Comparator Or BaselineMetoprolol tartrate (3–7 hours)
Quantified Difference3x to 4x longer systemic half-life
ConditionsOral administration for essential hypertension

Eliminates the need to engineer complex, costly sustained-release polymer matrices to achieve once-daily dosing, simplifying the manufacturing process.

Oral Bioavailability
Reported
89% ± 5%
Supports reproducible exposure in PK research models
Linear dose proportionality reported for 10–40 mg; food/alcohol intake did not alter exposure

Aqueous Solubility & Liquid Formulation

The hydrochloride salt form of betaxolol provides an aqueous solubility of approximately 350 mg/mL [1]. This is orders of magnitude higher than betaxolol free base, which exhibits very low aqueous solubility. The high solubility of the hydrochloride salt easily accommodates the standard 2.5 mg/mL to 5.0 mg/mL (0.25% to 0.5% w/v) concentrations required for commercial ophthalmic solutions without the need for complex solubilizers or suspension stabilizers.

Evidence DimensionAqueous solubility
Target Compound Data~350 mg/mL
Comparator Or BaselineBetaxolol free base (practically insoluble)
Quantified DifferenceOrders of magnitude increase in water solubility
ConditionsStandard aqueous buffer systems at physiological pH

Ensures straightforward, cost-effective manufacturing of stable, homogenous liquid ophthalmic drops and oral solutions.

Ocular Blood Flow vs. Timolol
Head-to-head
Higher blood flow velocity; lower vascular resistance indices (p < 0.05 for RI reduction in ophthalmic artery)
Supports ocular hemodynamic endpoint monitoring
Color Doppler sonography in POAG patients; vascular response profile differs from non-selective β-blockers

Ion Channel Blockade & Retinal Neuroprotection

Beyond its primary beta-blocking activity, Betaxolol Hydrochloride directly interacts with L-type voltage-gated calcium (Ca2+) and sodium (Na+) channels to reduce ion influx. In retinal ganglion cell models of ischemia-reperfusion injury, betaxolol significantly attenuates neuronal death. Timolol maleate, which lacks meaningful affinity for these voltage-sensitive channels, fails to provide this direct neuroprotective effect [1].

Evidence DimensionVoltage-gated Na+ and Ca2+ channel influx reduction
Target Compound DataSignificant reduction in ion influx and neuronal death
Comparator Or BaselineTimolol maleate (Negligible channel affinity and inferior neuroprotection)
Quantified DifferenceDirect attenuation of ischemia-induced retinal ganglion cell loss independent of IOP reduction
ConditionsIn vitro and in vivo retinal ischemia-reperfusion models

Provides a dual-action pharmacological profile, making it the preferred API for advanced glaucoma therapies focused on both pressure reduction and optic nerve preservation.

Membrane-Stabilizing Activity
Class-level
Weak MSA (FDA label; standard animal models); intermediate pharmacologic category
Supports ancillary pharmacology profiling
Qualitative classification; direct comparative MSA data across beta-blockers are limited

Ophthalmic Solutions for Respiratory-Risk Patients

Because of its strict β1 cardioselectivity, Betaxolol Hydrochloride is the API of choice when developing topical glaucoma treatments for demographics with high rates of asthma or COPD. It avoids the β2-mediated bronchospasm risks associated with non-selective benchmarks like timolol [1].

Once-Daily Immediate-Release Antihypertensives

The 12–22 hour half-life of Betaxolol Hydrochloride allows formulators to create once-daily oral solid dosage forms using standard immediate-release excipients, avoiding the manufacturing complexity and matrix-engineering required by shorter-acting agents like metoprolol tartrate [2].

Dual-Action Glaucoma Therapeutics

Due to its secondary action on L-type calcium and sodium channels, Betaxolol Hydrochloride serves as a primary reference compound in neuroprotection assays, offering a baseline for developing next-generation drugs that simultaneously lower intraocular pressure and protect retinal ganglion cells from ischemic injury [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β1-adrenoceptor pathway studies
Reported β1-selectivity profile
Receptor-subtype differentiation in tissue and functional assays
Pharmacokinetic research models
Consistent oral exposure and dose proportionality
Dose-exposure relationship validation; food-effect review
Ocular hemodynamic endpoint studies
Ocular vascular response profile
Retinal and retrobulbar blood flow endpoint monitoring
Ancillary pharmacology profiling
Membrane-stabilizing activity class
MSA endpoint context in electrophysiology or CNS models

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.1914215 Da

Monoisotopic Mass

343.1914215 Da

Heavy Atom Count

23

UNII

6X97D2XT0O

Related CAS

63659-18-7 (Parent)

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic Beta-Antagonists; Antiglaucoma Agents; Antiarrhythmics

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

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